REACTION_CXSMILES
|
C1(=O)CCCC(=O)C1.C[C:10]1(C)[CH2:19][C:18]2[NH:17][C:16](=[S:20])[C:15]([C:21]#[N:22])=[CH:14][C:13]=2[C:12](=[O:23])[CH2:11]1>>[O:23]=[C:12]1[CH2:11][CH2:10][CH2:19][C:18]2[NH:17][C:16](=[S:20])[C:15]([C:21]#[N:22])=[CH:14][C:13]1=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(C=2C=C(C(NC2C1)=S)C#N)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=C1C=2C=C(C(NC2CCC1)=S)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |